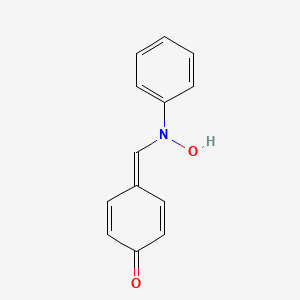

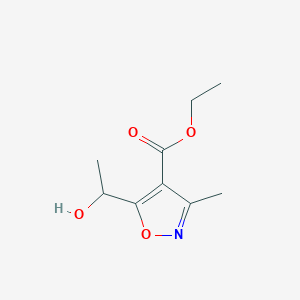

(Z)-N-(4-hydroxybenzylidene)aniline oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-N-(4-hydroxybenzylidene)aniline oxide, commonly known as HBAO, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of science. HBAO is a Schiff base derivative of aniline, and its chemical structure consists of a benzene ring attached to a nitrogen atom, which is further linked to a carbon atom via a double bond.

Aplicaciones Científicas De Investigación

Optical Sensor for Mercury Ions

The compound has been used in the preparation of a highly specific and sensitive mercury ion (Hg 2+) optical sensor . This sensor was prepared by synthesized nanocomposites, based on 5,10,15,20-tetrakis (4-hydroxyphenyl)porphyrin (THPP) and graphene oxide nanosheets . The sensor exhibited a linear range of 6.0 × 10 −9 to 6.0 × 10 −5 mol L −1 Hg ( II) with a detection limit of 3.2 × 10 −9 mol L −1 and a response time of ∼210 s .

Methanogenesis Inhibition

The compound has been found to have methanogenic inhibition activity . The study found that the compound treatment of flooded soil did not significantly affect the bacterial community but rather the archaeal community; particularly, Methanosarcina spp .

Synthesis of Azobenzenes

The compound has been used in the transition metal oxide-catalyzed synthesis of azobenzenes through the oxidative coupling of anilines . An octahedral molecular sieve of manganese oxide, OMS-2, exhibited the best activity and selectivity .

Inhibiting Dechlorination of Chlorophenols

In addition to its methanogenic inhibition activity, the compound has been found to have a secondary effect of inhibiting the dechlorination of chlorophenols .

Selective Oxidation of Aniline

The compound has been used in the selective oxidation of aniline into azoxybenzene . The study found that the compound led to oxidation of aniline with a conversion rate of 99.6% and 83.7% selectivity to azoxybenzene at room temperature .

Preparation of Nanocomposites

The compound has been used in the preparation of novel tetrakis (4-hydroxyphenyl)porphyrin–graphene oxide nanocomposites . These nanocomposites have been applied in various fields, including the development of optical sensors .

Propiedades

IUPAC Name |

4-[(N-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-10,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLWYELMGGGSSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C=C2C=CC(=O)C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2678115.png)

![N-[4-[(2-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2678123.png)

![1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethanone](/img/structure/B2678127.png)

![1-{[(Furan-2-yl)methyl]amino}-3-[4-(3-{[(furan-2-yl)methyl]amino}-2-hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B2678129.png)

![2-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2678131.png)

![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2678132.png)

![Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate](/img/structure/B2678135.png)

![2-Oxospiro[1H-indole-3,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2678136.png)